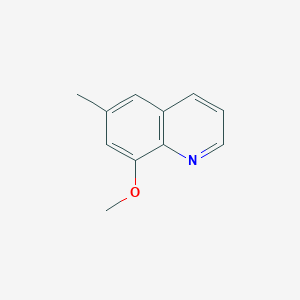

8-Methoxy-6-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-12-11(9)10(7-8)13-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVRKEWFCHIRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 8 Methoxy 6 Methylquinoline and Its Analogues

Established Synthetic Routes to the Quinoline (B57606) Core

The traditional methods for quinoline synthesis, many of which were developed in the late 19th and early 20th centuries, remain relevant and widely used. These reactions typically involve the condensation of anilines with carbonyl compounds or their equivalents under acidic or basic conditions.

The Skraup synthesis, first reported in 1880, is a classic method for preparing quinolines. iipseries.org It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used. iipseries.orggoogle.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. For the synthesis of 8-Methoxy-6-methylquinoline, the starting material would be p-toluidine, which upon reaction under Skraup conditions, would be expected to yield 6-methylquinoline. scispace.com To introduce the 8-methoxy group, a precursor such as 2-amino-5-methoxytoluene would be required.

The Skraup reaction is known for its often harsh conditions and potential for vigorous, exothermic reactions. google.com However, modifications and alternative procedures have been developed to improve safety and yields. These include the use of milder dehydrating agents and oxidants. researchgate.net

The Friedländer synthesis provides a versatile and straightforward route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comresearchgate.net This condensation reaction can be catalyzed by either acids or bases. derpharmachemica.com To synthesize this compound via this method, a potential starting material would be 2-amino-3-methoxy-5-methylbenzaldehyde, which would then be reacted with a simple ketone like acetone. A significant advantage of the Friedländer synthesis is the unambiguous positioning of substituents on the resulting quinoline ring, which is determined by the structures of the starting materials.

However, a limitation of the classic Friedländer synthesis is the availability of the required substituted 2-aminobenzaldehyde (B1207257) derivatives. nih.gov To address this, domino reactions have been developed, such as the in situ reduction of a 2-nitrobenzaldehyde (B1664092) followed by Friedländer cyclization. nih.gov

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline. wikipedia.orgwikiwand.com For the synthesis of this compound, one could envision the reaction of 2-methoxy-4-methylaniline (B1582082) with acetylacetone. The regioselectivity of the cyclization in the Combes synthesis can be influenced by the substituents on both the aniline and the β-diketone. wikipedia.org

The Pfitzinger reaction, on the other hand, utilizes isatin (B1672199) and a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. iipseries.orgresearchgate.net This method is particularly useful for accessing quinolines with a carboxylic acid group at the 4-position, which can be a handle for further functionalization. To synthesize an analogue of this compound using this method, a substituted isatin, such as 5-methoxy-7-methylisatin, would be required.

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene, such as an enol ether. wikipedia.org This reaction provides access to tetrahydroquinolines, which can then be oxidized to quinolines. It is a powerful tool for the convergent synthesis of substituted quinolines. scispace.com A variation of this reaction involves a three-component cascade process, which increases molecular complexity in a single step. scispace.com

More recent developments have expanded the scope of Povarov-type reactions. For instance, a molecular iodine-mediated formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes has been reported to directly yield substituted quinolines. organic-chemistry.org Another novel approach utilizes arylacetylenes as both a diene precursor and a dienophile in an I2-mediated Povarov reaction to synthesize 2,4-disubstituted quinolines. acs.orgnih.gov

Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful methods for quinoline synthesis, often proceeding under milder conditions than classical methods. scispace.com These reactions offer high efficiency and functional group tolerance.

One approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. scispace.comrsc.org This method avoids the need for strong acids or bases. Another strategy is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides access to 2-arylquinolines. nih.gov Palladium catalysts have also been employed in the one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions are invaluable for the synthesis of quinoline derivatives. For instance, 8-Methoxy-4-methylquinoline has been synthesized via a Pd-catalyzed cross-coupling reaction. These methods allow for the direct introduction of various substituents onto the quinoline core.

Functional Group Interconversions and Derivatization Strategies

Once the quinoline core is synthesized, a wide array of functional group interconversions and derivatization strategies can be employed to generate analogues of this compound. These modifications are crucial for exploring the structure-activity relationships of quinoline-based compounds.

The quinoline ring system is amenable to various transformations. For example, the methoxy (B1213986) group at the 8-position can potentially be cleaved to the corresponding 8-hydroxyquinoline (B1678124), a common scaffold in medicinal chemistry. scispace.com The methyl group at the 6-position can be oxidized to a carboxylic acid or halogenated to introduce other functionalities.

Recent advances in skeletal editing provide innovative ways to transform the quinoline framework itself. bioengineer.org These methods allow for ring expansion, ring contraction, and atom insertion/deletion, offering access to novel heterocyclic scaffolds from a quinoline precursor. d-nb.info For instance, quinoline N-oxides can be rearranged to form indoles or other heterocyclic systems. d-nb.info

Palladium-catalyzed C-H functionalization is another powerful tool for the late-stage derivatization of quinolines. For example, the methyl group of 8-methylquinoline (B175542) can undergo Pd-catalyzed acyloxylation in the presence of an oxidant like PhI(OAc)2. mdpi.com This allows for the direct introduction of ester functionalities.

The following table summarizes some of the key synthetic reactions for the quinoline core:

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Classical method, often harsh conditions. iipseries.org |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Versatile, good control of regiochemistry. wikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization. wikipedia.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Yields quinoline-4-carboxylic acids. iipseries.org |

| Povarov Reaction | Aromatic Imine, Alkene | [4+2] cycloaddition to form tetrahydroquinolines. wikipedia.org |

| Palladium-Catalyzed Cyclization | Various (e.g., Anilines, Alkynes, Alcohols) | Milder conditions, high efficiency. scispace.comrsc.orgrsc.org |

This table provides a high-level overview of established synthetic routes. The choice of a specific method depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

Regioselective Halogenation of 8-Substituted Quinolines

The introduction of halogen atoms to the quinoline nucleus is a critical transformation, often serving as a stepping stone for further functionalization. The regioselectivity of halogenation is highly dependent on the directing influence of existing substituents.

For 8-substituted quinolines, direct halogenation can lead to a mixture of products. acgpubs.org However, specific and regioselective halogenation at the C5 position of 8-substituted quinolines has been achieved using metal-free conditions. rsc.orgnih.gov This method utilizes trihaloisocyanuric acids as the halogen source and proceeds at room temperature, offering good to excellent yields and high regioselectivity. rsc.orgnih.gov For instance, the bromination of 8-methoxyquinoline (B1362559) has been shown to regioselectively yield 5-bromo-8-methoxyquinoline (B186703). acgpubs.orgresearchgate.net In contrast, the bromination of 8-hydroxyquinoline and 8-aminoquinoline (B160924) often results in a mixture of mono- and di-brominated products. acgpubs.orgresearchgate.net

A study on the bromination of various 8-substituted quinolines demonstrated that 8-methoxyquinoline (2b) exclusively furnished 5-bromo-8-methoxyquinoline (3f) in high yield (92%). acgpubs.org This highlights the strong directing effect of the methoxy group towards the C5 position.

The development of iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water presents an environmentally friendly approach. mdpi.com While this method was demonstrated on N-(quinolin-8-yl)pivalamide, the principle of using a directing group at the 8-position to achieve C5 selectivity is a key takeaway. mdpi.com

Table 1: Regioselective Halogenation of 8-Methoxyquinoline

| Starting Material | Reagent | Product | Yield | Reference |

| 8-Methoxyquinoline | Br2, CH2Cl2 | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.org |

| 8-Methoxyquinoline | TCCA, TBCA | C5-mono- and C5,C7-dihalogenation | 85% (mono), 79% (di) | nih.gov |

Alkylation and Arylation Reactions on the Quinoline Nucleus

Alkylation and arylation reactions are fundamental for introducing carbon-based substituents onto the quinoline scaffold. The quinoline ring is generally deactivated towards electrophilic alkylation and acylation unless activated by electron-donating groups. pharmaguideline.com

Rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides has been reported as a site-selective method. acs.org This reaction proceeds under mild conditions with broad functional group tolerance. acs.org While this example focuses on the C8 position, it demonstrates the utility of a directing group (the N-oxide) to control the regioselectivity of C-H activation and subsequent alkylation. Similarly, cobalt(III) catalysis has been used for the site-selective C8-alkylation of quinolines with cyclopropyl (B3062369) alcohols. acs.org

Gamma-irradiation of quinoline derivatives in alcohols has been shown to induce alkylation at the 2- or 4-position of the pyridine (B92270) ring. iaea.org This method involves hydroxyalkyl radicals as key intermediates. iaea.org

For the synthesis of this compound, a classical approach would involve the Skraup synthesis or a related cyclization reaction starting from an appropriately substituted aniline, such as 4-methyl-2-methoxyaniline.

Table 2: Examples of Alkylation/Arylation on the Quinoline Nucleus

| Quinoline Derivative | Reagent/Catalyst | Position of Functionalization | Product Type | Reference |

| Quinoline N-oxide | Maleimides / Rh(III) | C8 | Succinimide-containing quinoline | acs.org |

| Quinoline | Alcohols / γ-irradiation | C2 or C4 | Alkylated quinoline | iaea.org |

| Quinoline | Alkenylzirconocene chloride | C2 | N-ethoxycarbonyl-2-alkenyl-1,2-dihydroquinoline | researchgate.net |

Nitration and Reduction Pathways for Amine Precursors

The introduction of an amino group onto the quinoline ring is often achieved through a nitration-reduction sequence. Electrophilic nitration of quinoline typically occurs at the 5- and 8-positions. pharmaguideline.com For 8-methoxyquinoline, the activating methoxy group directs nitration to the 5-position. nnpub.org

The subsequent reduction of the nitro group to an amine is a common and well-established transformation. A variety of reducing agents can be employed for this purpose. For example, 5-nitro-8-methoxyquinoline can be reduced to 5-amino-8-methoxyquinoline using tin dust and concentrated hydrochloric acid. nnpub.org Another method utilizes copper oxide (CuO) as a reusable solid reagent with hydrazine (B178648) monohydrate as the hydrogen donor for the reduction of nitroquinolines to aminoquinolines. acs.orgacs.org This method is efficient, with the reduction of 5-nitroquinoline (B147367) to 5-aminoquinoline (B19350) being completed in 10 minutes with 100% conversion and selectivity. acs.orgacs.org Stannous chloride has also been used for the mild reduction of various nitroquinolines to their corresponding aminoquinolines. nih.gov

These aminoquinoline derivatives are valuable precursors for a wide range of further chemical modifications, including the synthesis of compounds with potential biological activity. nih.govmdpi.comresearchgate.net

Table 3: Nitration and Reduction of 8-Methoxyquinoline

| Starting Material | Reaction | Reagents | Product | Yield | Reference |

| 8-Methoxyquinoline | Nitration | HNO3/H2SO4 | 5-Nitro-8-methoxyquinoline | 77% | nnpub.org |

| 5-Nitro-8-methoxyquinoline | Reduction | Sn/HCl | 5-Amino-8-methoxyquinoline | 96% | nnpub.org |

| 5-Nitroquinoline | Reduction | CuO/N2H4·H2O | 5-Aminoquinoline | 100% | acs.orgacs.org |

Carboxylation and Esterification Reactions

The introduction of carboxylic acid and ester functionalities onto the quinoline core provides access to a class of compounds with significant biological and chemical utility. nih.govnih.gov

Iron(III)-catalyzed regioselective remote C-H carboxylation of quinoline amides has been developed using CBr4 and an alcohol. acs.org This reaction proceeds via a radical pathway and demonstrates selectivity for the C5 position when an 8-amidoquinoline is used as the substrate. acs.org

Quinoline-3-carboxylates can be synthesized via a one-pot reaction from anilines using formic acid and ethyl propynoate (B1239298) with rhodium acetate (B1210297) as a catalyst. google.com Another approach to quinoline-2-carboxylates involves a one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes. nih.gov

The hydrolysis of quinoline esters to their corresponding carboxylic acids is a straightforward transformation that can significantly alter the physicochemical properties of the molecule. nih.gov For example, the hydrolysis of 2-styrylquinoline-3-carboxylate derivatives to the corresponding carboxylic acids has been shown to enhance their selectivity as antiproliferative agents. nih.gov

Table 4: Synthesis of Quinoline Carboxylic Acids and Esters

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| Aniline derivatives | Formic acid, ethyl propynoate / Rhodium acetate | 3-Substituted quinoline carboxylates | >80% | google.com |

| β-Nitroacrylates, 2-aminobenzaldehydes | BEMP | Quinoline-2-carboxylates | Good | nih.gov |

| N-(Quinolin-8-yl)benzamide | CBr4, alcohol / Fe(III) | 5-Carboxy-N-(quinolin-8-yl)benzamide | - | acs.org |

Oxidation Reactions for Quinoline N-Oxides and Carbonyl Derivatives

Oxidation of the quinoline nitrogen atom to an N-oxide is a key transformation that activates the quinoline ring for various functionalization reactions. rsc.orgresearchgate.net Quinoline N-oxides are versatile precursors for C-2 and C-8 functionalization. researchgate.net The N-oxide group can act as a directing group for C-H activation and can also be removed deoxygenatively in the course of the reaction. organic-chemistry.orgbeilstein-journals.org

Table 5: Reactions Involving Quinoline N-Oxides

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| Quinoline N-oxide | Thiourea / Triflic anhydride | Quinoline-2-thione | organic-chemistry.org |

| Quinoline N-oxide | Isothiocyanates / AgBF4 | 2-Aminoquinoline | rsc.org |

| Quinoline N-oxide | N-sulfonyl-1,2,3-triazoles | α-Triazolylquinoline | beilstein-journals.org |

Nucleophilic Substitution Reactions of Halogenated Quinoline Intermediates

Halogenated quinolines are highly valuable intermediates for the synthesis of a wide array of derivatives through nucleophilic substitution reactions. quimicaorganica.orgquimicaorganica.org The reactivity of the halogen is position-dependent. Halogens at the 2- and 4-positions of the quinoline ring are readily displaced by nucleophiles, similar to halopyridines. quimicaorganica.orguoanbar.edu.iqiust.ac.ir Conversely, halogens on the benzene (B151609) ring of the quinoline nucleus generally behave like halobenzenes and are less reactive towards nucleophilic substitution unless activated by other substituents or reaction conditions. iust.ac.ir

The mechanism of nucleophilic substitution at the 2- and 4-positions typically proceeds through an addition-elimination pathway, involving a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used in these reactions.

For a derivative like 5-bromo-8-methoxy-6-methylquinoline, the bromine atom is on the benzene ring and would generally be unreactive to simple nucleophilic substitution. However, its reactivity can be enhanced in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which fall under arylation reactions.

Table 6: Reactivity of Haloquinolines in Nucleophilic Substitution

| Position of Halogen | Reactivity towards Nucleophiles | Mechanism | Reference |

| 2 and 4 | High | Addition-Elimination | quimicaorganica.orguoanbar.edu.iqiust.ac.ir |

| 3 | Intermediate | - | iust.ac.ir |

| 5, 6, 7, 8 | Low (similar to halobenzenes) | - | iust.ac.ir |

Novel Synthetic Approaches and Catalyst Development

The field of quinoline synthesis is continuously evolving, with a strong emphasis on the development of more efficient, selective, and environmentally benign methods. mdpi.combohrium.comtandfonline.com Recent advancements include the use of novel catalysts, microwave-assisted synthesis, multicomponent reactions, and solvent-free conditions. bohrium.comtandfonline.com

Nanocatalysts are emerging as a promising tool for quinoline synthesis, offering high efficiency and recyclability. nih.govacs.org For example, iron-based nanocatalysts have been used in multicomponent reactions to produce quinoline derivatives. rsc.org Zinc-based metal-organic frameworks (MOFs) have also been employed as reusable catalysts for the three-component synthesis of 2,4-disubstituted quinolines. rsc.org

The development of new catalytic systems for C-H bond activation and functionalization is a major area of research. mdpi.com This includes the use of various transition metals like rhodium, ruthenium, and cobalt to achieve regioselective functionalization of the quinoline ring. mdpi.com For instance, a polymer-supported scandium catalyst has been developed for the combinatorial synthesis of a diverse quinoline library. acs.org

Furthermore, green chemistry principles are increasingly being applied to quinoline synthesis. tandfonline.com This includes the use of aqueous reaction media, biodegradable catalysts like L-proline, and energy-efficient techniques such as microwave irradiation. asianpubs.org These modern approaches aim to provide more sustainable and atom-economical routes to valuable quinoline scaffolds. bohrium.com

Microwave-Assisted Synthetic Protocols for Quinoline Derivatives

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields for the synthesis of heterocyclic compounds, including quinolines. mdpi.combenthamdirect.com This technique utilizes microwave energy to heat reactions directly and efficiently, leading to shorter reaction times compared to conventional heating methods. mdpi.comnih.gov

The application of microwave irradiation is versatile and has been successfully employed in various quinoline synthesis strategies. For instance, it has been used in catalyst-free, one-pot, multicomponent reactions to produce novel pyrazolo-[3,4-b]-quinolines in excellent yields (91–98%) within minutes. rsc.org Another approach involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline (B7769805) and aldehydes under microwave irradiation to rapidly produce 2-vinylquinolines. nih.gov The synthesis of a methyl derivative of the indoloquinoline alkaloid cryptosanguinolentine was also expedited using microwave assistance, yielding 86% of the intermediate 4-hydroxy-2-methylquinoline. nih.gov

Key advantages of MAS in quinoline synthesis include:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. mdpi.comnih.gov

Increased Yields: In many cases, microwave heating leads to higher product yields. mdpi.com

Green Chemistry: The efficiency of microwave heating reduces energy consumption and can minimize the use of solvents, aligning with green chemistry principles. benthamdirect.comijpsjournal.com

The table below summarizes various microwave-assisted synthetic protocols for quinoline derivatives.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aryl aldehyde, dimedone, 5-amino-3-methyl-1-phenylpyrazole | Catalyst-free, Aqueous ethanol, Ambient temp. | Pyrazolo-[3,4-b]-quinolines | 91–98 | rsc.org |

| β-anilinocrotonate | Solvent-free, 250 watts, 180 ºC | 4-hydroxy-2-methylquinoline | 86 | nih.gov |

| 2-methylquinoline, benzaldehyde | TfNH₂, Microwave irradiation | 2-vinylquinolines | High | nih.gov |

| p-anisidine (B42471), p-chlorobenzaldehyde, methyl isoeugenol | I₂-DMSO, Microwave irradiation | 2,4-diarylquinoline derivative | N/A | mdpi.com |

| Aniline derivatives, acetylene (B1199291) dicarboxylic esters | Diphenyl ether, 250 °C | Quinolinone derivatives | 41-54 | sorbonne-universite.fr |

Metal-Free Catalytic Methods for Quinoline Synthesis

While transition-metal catalysts are effective in many synthetic transformations, concerns about their cost, toxicity, and potential for product contamination have spurred the development of metal-free catalytic methods. nih.govrsc.org These approaches offer a more sustainable and often more economical route to quinoline derivatives.

Several types of metal-free catalysts have been explored:

Iodine-Catalyzed Reactions: Molecular iodine (I₂) has proven to be an effective catalyst for the synthesis of quinolines. It can be used in the condensation of 2-styrylanilines with β-keto esters or in a one-pot protocol reacting aryl amines with acetylenedicarboxylates to form quinoline-2,4-dicarboxylate scaffolds. nih.govrsc.org The advantages of using iodine include its low cost, low toxicity, and ease of handling. rsc.org

Radical-Promoted Cyclizations: Radical reactions mediated by reagents like N-bromosuccinamide (NBS) under visible light can initiate the cyclization of arylamine precursors to form 3-substituted quinolines. mdpi.com

Acid Catalysis: Brønsted acids like formic acid and camphorsulfonic acid have been employed as catalysts. ijpsjournal.comrsc.org Formic acid, in particular, aligns with green chemistry principles as it is renewable and biodegradable. ijpsjournal.com

Electrocatalysis: An electrocatalytic [4 + 2] cycloaddition using a catalytic amount of iodide salt represents a modern, metal-free approach. This method avoids chemical oxidants and is atom-economic and environmentally sustainable. acs.org

The following table highlights examples of metal-free methods for quinoline synthesis.

| Reactants | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| 2-methylbenzo[d]thiazole, 2-styrylaniline | I₂ / TBHP | Quinoline derivatives | 78 | nih.gov |

| Aryl amines, dimethyl acetylenedicarboxylate | I₂ | Quinoline-2,4-dicarboxylates | Good | rsc.org |

| Propenoate with azide (B81097) group | N-bromosuccinamide (NBS) | 3-substituted quinolines | N/A | mdpi.com |

| Cinnamyl 2-(phenylamino)-acetates | Electrocatalysis (Iodide) | Lactone-fused quinoline scaffolds | High | acs.org |

| N,N-dimethyl enaminones, o-aminobenzyl alcohols | None (Oxidative Cyclo.) | 3-substituted quinolines | 71-84 | frontiersin.org |

One-Pot Multicomponent Reactions for Scaffold Construction

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a product that incorporates portions of all starting materials. rsc.org This approach is prized for its operational simplicity, atom economy, and ability to rapidly generate molecular complexity from simple precursors. rsc.orgrsc.org MCRs are particularly well-suited for constructing diverse libraries of quinoline scaffolds.

Various MCRs have been adapted for quinoline synthesis:

Povarov Reaction: This reaction typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. rsc.org

Friedländer-type Reactions: A one-pot, three-component reaction using aryl amines, aromatic aldehydes, and cyclic ketones can be catalyzed by camphorsulfonic acid to produce quinolines under mild conditions. rsc.org

Catalyst-Free Protocols: In some cases, MCRs for quinoline synthesis can proceed without any catalyst, simply by heating the reactants in a suitable solvent like ethanol. researchgate.net This has been demonstrated for the synthesis of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives. researchgate.net

Microwave-Assisted MCRs: Combining MCRs with microwave irradiation can further enhance efficiency, leading to very short reaction times and high yields. organic-chemistry.orgacs.org A Yb(OTf)₃-catalyzed three-component reaction of aldehydes, alkynes, and amines in an ionic liquid under microwave irradiation is a prime example, affording 2,4-disubstituted quinolines in excellent yields in just minutes. organic-chemistry.org

The table below showcases the diversity of one-pot multicomponent reactions for quinoline synthesis.

| Components | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aldehydes, alkynes, amines | Yb(OTf)₃, Microwave, Ionic liquid | 2,4-disubstituted quinolines | up to 93 | organic-chemistry.org |

| Aryl amines, aromatic aldehydes, cyclic ketones | Camphorsulfonic acid | Substituted quinolines | High | rsc.org |

| Formyl-quinoline, primary heterocyclic amines, cyclic 1,3-diketones | Catalyst-free, DMF, Microwave | Dihydropyridopyrimidines | High | acs.org |

| Ethyl 5-aminobenzofuran-2-carboxylate, aldehydes, propanenitrile | Catalyst-free, Ethanol, Reflux | 6,9-dihydrofuro[3,2-f]quinoline derivatives | High | researchgate.net |

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In the context of quinoline synthesis, these principles are increasingly being adopted to create more sustainable and environmentally friendly methods. numberanalytics.comnih.gov

Key applications of green chemistry in quinoline synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. Green approaches prioritize the use of benign solvents like water or ethanol, which are less toxic and more environmentally friendly. ijpsjournal.comresearchgate.net

Catalyst-Free and Solvent-Free Conditions: The ideal green reaction avoids catalysts and solvents altogether. Several modern protocols for quinoline synthesis have achieved this, for example, through microwave-assisted solvent-free reactions or thermally induced cyclizations. tandfonline.comrsc.org

Energy Efficiency: Microwave-assisted synthesis is a key green technique as it significantly reduces energy consumption compared to conventional heating. ijpsjournal.com

Atom Economy: Multicomponent reactions are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. ijpsjournal.comrsc.org

Use of Renewable Feedstocks and Safer Reagents: The use of biodegradable catalysts like formic acid contributes to the green profile of a synthetic route. ijpsjournal.com The move away from toxic heavy metal catalysts also represents a shift towards safer chemical synthesis. nih.gov

The overarching goal is to develop synthetic routes that are not only efficient and high-yielding but also safe, energy-efficient, and minimally impactful on the environment. tandfonline.comnih.gov The integration of techniques like microwave assistance, metal-free catalysis, and one-pot procedures is central to achieving this goal in the synthesis of quinoline and its derivatives. researchgate.net

Elucidation of Reaction Mechanisms in 8 Methoxy 6 Methylquinoline Synthesis and Transformations

Mechanistic Pathways of Key Cyclization Reactions

The formation of the quinoline (B57606) core is most classically achieved through cyclization reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative. The Skraup synthesis is a cornerstone method for creating the quinoline system, and its application to substituted anilines like methoxy-methyl anilines involves a sequence of well-defined mechanistic steps.

The Skraup synthesis is a chemical reaction used to produce quinolines, named after Czech chemist Zdenko Hans Skraup. wikipedia.org In its classic form, it involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). wikipedia.org When applied to the synthesis of 8-methoxy-6-methylquinoline, the starting material is 4-methyl-2-methoxyaniline. The reaction mechanism proceeds through several distinct stages:

Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.org This is a crucial first step as acrolein provides the three-carbon unit necessary to form the pyridine ring.

Michael Addition: The amino group of 4-methyl-2-methoxyaniline performs a nucleophilic conjugate addition (Michael addition) to acrolein. The electron-donating methoxy (B1213986) and methyl groups on the aniline ring increase the nucleophilicity of the amino group, facilitating this step.

Electrophilic Cyclization: The resulting aldehyde intermediate is protonated under the strong acidic conditions. This activates the carbonyl group, which then participates in an intramolecular electrophilic aromatic substitution reaction. The benzene ring, activated by the ortho/para-directing methoxy and methyl groups, attacks the protonated aldehyde, leading to ring closure. The cyclization occurs at the position ortho to the amino group and para to the methyl group, a regioselectivity dictated by the powerful ortho-directing influence of the methoxy group.

Dehydration: The cyclic alcohol intermediate readily undergoes acid-catalyzed dehydration to form a double bond, resulting in a 1,2-dihydroquinoline (B8789712) derivative.

Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic this compound. An oxidizing agent, traditionally nitrobenzene, is used for this purpose. iipseries.org The reaction is often vigorous and is typically moderated by the addition of ferrous sulfate. wikipedia.org

The reaction conditions for the Skraup synthesis are famously harsh, but variations have been developed to moderate the process. researchgate.netresearchgate.net

Table 1: Key Mechanistic Steps in the Skraup Synthesis of this compound

| Step | Reactants/Intermediates | Key Transformation | Role of Reagents |

| 1 | Glycerol | Dehydration | H₂SO₄ acts as a dehydrating agent. |

| 2 | 4-methyl-2-methoxyaniline + Acrolein | Michael Addition | Aniline acts as a nucleophile. |

| 3 | Aldehyde Intermediate | Electrophilic Aromatic Substitution | H₂SO₄ protonates the carbonyl, activating it for attack by the electron-rich ring. |

| 4 | Cyclic Alcohol Intermediate | Dehydration | H₂SO₄ catalyzes water elimination. |

| 5 | 1,2-Dihydroquinoline Intermediate | Oxidation | Nitrobenzene acts as the oxidizing agent. |

The formation of the quinoline ring via the Skraup or Doebner-von Miller synthesis is fundamentally an electrophilic process with respect to the aniline component. iipseries.org The key ring-closing step is an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring of the aniline derivative attacks an electrophilic carbon atom from the side chain that was constructed from the α,β-unsaturated carbonyl compound. iipseries.orgacs.org The methoxy and methyl substituents on the aniline ring are electron-donating groups, which activate the ring towards this electrophilic attack and are crucial in directing the regiochemical outcome of the cyclization.

Conversely, the chemistry of the resulting quinoline product is characterized by both electrophilic and nucleophilic substitution. researchgate.net

Electrophilic Substitution on the Formed Ring: The benzene portion of the quinoline ring is generally more reactive towards electrophiles than the pyridine portion. The presence of the activating methoxy group at C8 and the methyl group at C6 further enhances the reactivity of the carbocyclic ring, directing incoming electrophiles primarily to positions C5 and C7.

Nucleophilic Substitution on the Formed Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes positions C2 and C4 susceptible to nucleophilic attack. iipseries.org These reactions typically require a leaving group, such as a halogen, at these positions.

Stereochemical Considerations in Quinoline Ring Formation

In the context of synthesizing this compound via the Skraup reaction, stereochemistry is a transient consideration. The intermediate formed after the cyclization and before the final oxidation step (a 1,2-dihydroquinoline) contains at least one stereocenter. vaia.com

However, the final step of the synthesis is an oxidation that leads to the formation of the fully aromatic quinoline ring system. slideshare.net This aromatization step eliminates all the previously created stereocenters, as the atoms of the newly formed pyridine ring become sp²-hybridized and planar. Therefore, the final product, this compound, is an achiral molecule.

While the end product is achiral, understanding the stereochemistry of reaction intermediates can be crucial for elucidating reaction mechanisms. vaia.com For instance, if the synthesis were adapted to produce a partially saturated derivative like a tetrahydroquinoline, the stereochemical outcome would become a critical aspect of the process, potentially requiring stereoselective catalysts or chiral starting materials to control the configuration of the final product.

Catalytic Roles and Ligand Effects in Cross-Coupling and Functionalization Reactions

Once synthesized, this compound can be further modified using a variety of transition-metal-catalyzed reactions. These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly prominent. researchgate.net

The general mechanism for a Suzuki-Miyaura coupling reaction involving a bromo-substituted this compound (e.g., 5-bromo-8-methoxy-6-methylquinoline) proceeds as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the bromo-quinoline, inserting into the carbon-bromine bond. This forms a palladium(II) intermediate.

Transmetalation: The organopalladium(II) intermediate reacts with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand coordinated to the palladium center is crucial and can dramatically influence the reaction's outcome. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), affect the catalyst's stability, solubility, and reactivity. For example, bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times. acs.org The specific ligand can also play a role in preventing catalyst deactivation and facilitating the coupling of challenging substrates.

In addition to cross-coupling, direct C-H functionalization has emerged as a step-economical strategy. mdpi.com Rhodium and Ruthenium catalysts have been used for the regioselective C-H arylation of quinoline derivatives. acs.orgnih.gov In these cases, the quinoline nitrogen can act as a directing group, coordinating to the metal center and positioning the catalyst to activate a specific C-H bond, often at the C8 position. mdpi.compolyu.edu.hk However, with the C8 position blocked by a methoxy group in this compound, other C-H bonds, such as those at C5 or C7, become potential targets for functionalization, the selectivity of which is controlled by the catalyst and ligand system. rsc.org

Table 2: Influence of Catalytic Components in Functionalization Reactions

| Component | Role | Examples | Effect |

| Metal Catalyst | Activates C-X or C-H bonds | Pd(PPh₃)₄, [Ru(p-cymene)Cl₂]₂, [RhCp*Cl₂]₂ | Enables the catalytic cycle (oxidative addition, C-H activation). |

| Ligand | Modulates catalyst reactivity and stability | PPh₃, Xantphos, Buchwald-type phosphines | Influences reaction rate, yield, and selectivity; prevents catalyst decomposition. acs.org |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step in Suzuki couplings. |

Understanding Regioselectivity and Site-Specificity in Derivatization

The derivatization of this compound is highly dependent on the electronic nature of the quinoline ring system and the directing effects of its substituents. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing pyridine ring dictates the site-specificity of various reactions. acs.orgpolyu.edu.hk

Electrophilic Aromatic Substitution: The benzene ring (carbocyclic part) is significantly activated by the strong electron-donating, ortho-para directing methoxy group at C8 and the weaker activating methyl group at C6. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are strongly directed to the available ortho and para positions. The most likely positions for electrophilic attack are C5 (ortho to the methoxy group) and C7 (para to the methoxy group and ortho to the methyl group). rsc.org Metal-free halogenation of 8-substituted quinolines has shown a strong preference for the C5 position. rsc.org

Nucleophilic Aromatic Substitution: The pyridine ring (heterocyclic part) is inherently electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack. This reactivity is typically exploited by first introducing a good leaving group (like a halogen) at these positions. For instance, a 2-chloro or 4-chloro derivative of this compound would readily react with nucleophiles like amines or alkoxides to yield the corresponding substituted products.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group. The nitrogen atom of the quinoline ring can coordinate to a transition metal catalyst (e.g., Rh, Ru, Pd) and direct functionalization to the C8-H bond. mdpi.compolyu.edu.hk In this compound, this position is blocked. Consequently, directing group strategies may target other positions. For example, installing a removable directing group at the nitrogen atom can enable functionalization at more remote positions like C5. mdpi.com The regiochemical outcome is a delicate balance between the intrinsic electronic properties of the substrate and the specific catalytic system employed. acs.orgpolyu.edu.hk

Table 3: Regioselectivity in the Derivatization of this compound

| Reaction Type | Reactive Positions | Directing Influence |

| Electrophilic Substitution | C5, C7 | Activating, ortho/para-directing -OCH₃ and -CH₃ groups. rsc.org |

| Nucleophilic Substitution | C2, C4 (with leaving group) | Electron-withdrawing effect of the pyridine nitrogen. iipseries.org |

| Directed C-H Functionalization | C5, C7, C4 | Coordination of a catalyst to the quinoline nitrogen or an auxiliary directing group. mdpi.compolyu.edu.hk |

Advanced Spectroscopic and Structural Characterization of 8 Methoxy 6 Methylquinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 8-Methoxy-6-methylquinoline in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete covalent framework of the molecule. ipb.pt

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, a singlet for the C6-methyl group, and a singlet for the C8-methoxy group. The ¹³C NMR spectrum complements this by showing resonances for each unique carbon atom in the molecule.

Based on data from analogous compounds such as 8-methylquinoline (B175542), 6-methylquinoline, and 8-methoxyquinoline (B1362559), expected chemical shifts can be predicted. rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-2 | ~8.8 | C-2: ~148 |

| H-3 | ~7.3 | C-3: ~121 |

| H-4 | ~8.0 | C-4: ~135 |

| H-5 | ~7.4 | C-4a: ~128 |

| C6-CH₃ | ~2.5 | C-5: ~126 |

| H-7 | ~7.0 | C-6: ~134 |

| C8-OCH₃ | ~4.0 | C-7: ~108 |

| C-8: ~155 | ||

| C-8a: ~139 | ||

| C6-CH₃: ~21 |

Note: These are estimated values based on known quinoline derivatives and substituent effects.

Two-dimensional (2D) NMR techniques are essential for definitive assignments by revealing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling networks, identifying adjacent protons on the quinoline ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, providing unambiguous ¹H-C assignments. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular fragments.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups, confirming the methyl groups and the aromatic methine carbons. mdpi.com

Molecules with restricted bond rotation can exist as a mixture of interconverting conformers or rotamers. nih.gov In this compound, rotation around the C8-O bond of the methoxy (B1213986) group may be hindered. Variable-temperature (VT) NMR studies are employed to investigate such dynamic processes. nih.govmdpi.com

By recording NMR spectra at different temperatures, the interconversion between rotamers can be slowed. If the energy barrier to rotation is sufficiently high, separate signals for each rotamer may be observed at low temperatures. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal. nih.gov Analysis of the coalescence temperature and lineshape allows for the calculation of the energy barrier (ΔG‡) for the rotational process. nih.gov While direct studies on this compound are not prevalent, research on analogous N-formyl tetrahydroquinolines has demonstrated the existence of rotamers due to restricted rotation around an N-CO bond, with energy barriers calculated to be around 16 kcal/mol. nih.gov

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. researchgate.net

For this compound (C₁₁H₁₁NO), the nominal molecular weight is 173 amu. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by distinguishing it from other combinations of atoms with the same nominal mass. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.gov In the mass spectrum of alkylquinolines, fragmentation often occurs via pathways that lead to stabilized ions. cdnsciencepub.com For this compound, characteristic fragmentation patterns would likely include:

Loss of a methyl radical (•CH₃, 15 amu) from the methoxy group to form a stable ion at m/z 158.

Loss of formaldehyde (B43269) (CH₂O, 30 amu) from the methoxy group following rearrangement.

Cleavage of the C6-methyl group. The fragmentation of the quinoline ring itself typically results in the loss of HCN (27 amu). cdnsciencepub.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Theoretical Comparison

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can be enhanced by theoretical comparisons using Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net

The vibrational spectrum of this compound is characterized by modes associated with the quinoline ring, the methoxy group, and the methyl group.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR/Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | FT-IR/Raman |

| C=C / C=N Ring Stretch | 1500 - 1620 | FT-IR/Raman |

| C-H Bending | 1350 - 1480 | FT-IR |

| Aryl C-O-C Asymmetric Stretch | 1230 - 1270 | FT-IR (Strong) |

| Aryl C-O-C Symmetric Stretch | ~1020 - 1075 | FT-IR |

DFT calculations can predict the vibrational frequencies and intensities, which, when compared to experimental spectra, allow for a detailed and confident assignment of each observed band to a specific molecular motion. researchgate.netoatext.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the promotion of electrons from ground states to excited states. hnue.edu.vn The quinoline ring system acts as a chromophore, exhibiting characteristic electronic transitions. ijprajournal.com

The primary transitions observed for aromatic systems like quinoline are π → π* transitions, which are typically strong and occur at shorter wavelengths, and n → π* transitions, which involve the non-bonding electrons on the nitrogen atom, are weaker, and occur at longer wavelengths. hnue.edu.vntandfonline.com

The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups acts to modify the electronic structure of the quinoline chromophore. These substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted quinoline. tandfonline.com Theoretical studies on similar quinolines using Time-Dependent DFT (TD-DFT) can accurately predict the energies of these electronic transitions and help assign the observed absorption bands. faccts.de

Single Crystal X-Ray Diffraction for Definitive Solid-State Structure Elucidation

Single Crystal X-Ray Diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. oxcryo.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the exact positions of each atom in the crystal lattice. rsc.org

This technique provides precise measurements of:

Bond lengths: e.g., the C-C, C-N, and C-O bond distances.

Bond angles: The angles between adjacent bonds, defining the geometry of the rings.

Torsional angles: These define the conformation of the molecule, such as the orientation of the methoxy group relative to the quinoline ring.

Intermolecular interactions: It reveals how molecules are packed in the crystal, identifying forces like π–π stacking or hydrogen bonding that govern the solid-state structure. researchgate.net

While a specific crystal structure for this compound was not found in the search results, analyses of numerous quinoline derivatives have been published, confirming their planar or near-planar ring systems and providing detailed geometric data. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 8 Methoxy 6 Methylquinoline Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the structural and electronic properties of molecular systems. For 8-Methoxy-6-methylquinoline, these computational approaches provide deep insights into its intrinsic characteristics at the atomic level, predicting its behavior and reactivity.

The first step in the computational study of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecule's geometry to find the configuration with the lowest potential energy.

Conformational analysis is particularly important for understanding the spatial arrangement of the methoxy (B1213986) group relative to the quinoline (B57606) ring. DFT calculations, often using the B3LYP functional combined with a basis set such as 6-311++G(d,p), are employed to locate the global minimum on the potential energy surface. tandfonline.comconicet.gov.ar Studies on related quinoline derivatives have shown that such methods can accurately predict bond lengths, bond angles, and dihedral angles. conicet.gov.arnih.govacs.org For this compound, the orientation of the methoxy group's methyl substituent relative to the quinoline plane is a key conformational parameter. The planarity of the bicyclic quinoline system is largely maintained, with minor deviations resulting from the electronic and steric effects of the substituents.

A potential energy surface scan can be performed by systematically rotating the dihedral angle involving the C8-O-CH3 bond to identify the most stable conformer. The lowest energy structure corresponds to the most populated conformation under equilibrium conditions.

Below is a table of selected optimized geometrical parameters for this compound, calculated using DFT methods as a reference.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C6-C(CH3) | 1.512 |

| Bond Length | C8-O | 1.365 |

| Bond Length | O-C(OCH3) | 1.428 |

| Bond Angle | C5-C6-C7 | 121.5 |

| Bond Angle | C7-C8-N | 119.8 |

| Bond Angle | C8-O-C(OCH3) | 117.5 |

| Dihedral Angle | C7-C8-O-C(OCH3) | -1.5 |

The electronic properties of this compound are critical for understanding its reactivity and potential applications. Frontier Molecular Orbital (FMO) theory is a key tool for this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. nih.gov

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a crucial indicator of molecular stability and reactivity. scirp.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the electron-rich quinoline ring system, particularly the benzene (B151609) moiety activated by the methoxy and methyl groups. The LUMO is generally distributed across the entire quinoline scaffold, with significant contributions from the pyridine (B92270) ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify sites for electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential (typically colored red) is expected around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, indicating these are the most probable sites for electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.64 |

Vibrational spectroscopy, combined with theoretical calculations, is a powerful method for structural characterization. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.netresearchgate.net These theoretical spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands.

For this compound, characteristic vibrational modes include C-H stretching of the aromatic rings and methyl groups, C=C and C=N stretching within the quinoline core, and vibrations of the methoxy group (C-O stretching, CH3 rocking, and wagging). oatext.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. researchgate.net Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode, quantifying the contribution of individual internal coordinates to each normal mode. researchgate.net

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |

| ν(C-H) methyl | 2950-3000 | Asymmetric/Symmetric CH3 stretching |

| ν(C=N), ν(C=C) | 1500-1620 | Quinoline ring stretching |

| δ(CH3) | 1440-1470 | Methyl group bending |

| ν(C-O) asymmetric | 1255 | Asymmetric C-O-C stretching (methoxy) |

| ν(C-O) symmetric | 1035 | Symmetric C-O-C stretching (methoxy) |

Global and local reactivity descriptors, derived from DFT calculations, quantify the chemical reactivity and selectivity of a molecule. acadpubl.eu Global descriptors like chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) provide a general measure of a molecule's stability and reactivity. nih.govscirp.org

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within a molecule. The Fukui function f+(r) indicates susceptibility to nucleophilic attack (where an electron is accepted), while f-(r) indicates susceptibility to electrophilic attack (where an electron is donated). tandfonline.comresearchgate.net For this compound, Fukui function analysis would likely predict that the nitrogen atom and certain carbon atoms in the benzene ring are susceptible to electrophilic attack. Conversely, specific carbon atoms in the pyridine ring would be identified as primary sites for nucleophilic attack. These predictions are crucial for understanding the regioselectivity of its chemical reactions.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N1 | 0.021 | 0.125 |

| C2 | 0.115 | 0.018 |

| C4 | 0.130 | 0.025 |

| C5 | 0.015 | 0.110 |

| C7 | 0.028 | 0.105 |

| O (methoxy) | 0.035 | 0.140 |

Molecular Modeling and Docking Studies

Molecular modeling techniques, especially molecular docking, are essential for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These in silico methods are a cornerstone of modern drug discovery and development.

Molecular docking simulates the binding of a ligand (this compound) into the active site of a target protein. The process predicts the preferred binding orientation and conformation of the ligand, as well as the strength of the interaction, which is typically quantified as a binding energy or docking score. nih.gov Lower binding energy values indicate a more stable and favorable interaction.

Quinoline derivatives have been studied as inhibitors for a variety of targets, including bacterial DNA gyrase, tubulin, and viral proteases. nih.govnih.govujpronline.com For instance, a docking study of this compound against the SARS-CoV-2 main protease (Mpro) could be performed to evaluate its potential as a viral inhibitor. ujpronline.com

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov For this compound, the nitrogen atom could act as a hydrogen bond acceptor, while the methoxy group's oxygen could also participate in hydrogen bonding. The planar quinoline ring is well-suited for hydrophobic and π-stacking interactions with aromatic residues like tyrosine, phenylalanine, and histidine. The methyl group can further enhance binding through hydrophobic interactions. These detailed interaction analyses are crucial for understanding the mechanism of inhibition and for guiding the design of more potent analogs. tandfonline.com

Below is a hypothetical docking result table for this compound with a protein target.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| SARS-CoV-2 Mpro (e.g., 6LU7) | -6.8 | His41 | π-π stacking |

| Cys145 | Hydrophobic | ||

| Gln189 | Hydrogen bond (with N1) | ||

| E. coli DNA GyraseB (e.g., 1KZN) | -7.2 | Asp73 | Hydrogen bond (with O-methoxy) |

| Ile78 | Hydrophobic | ||

| Pro79 | Hydrophobic (with CH3) |

Molecular Dynamics Simulations for Complex Stability and Dynamics

Molecular Dynamics (MD) simulations have become a crucial tool for investigating the stability and unfolding of protein-ligand complexes. nih.gov These simulations can provide insights into the dynamic behavior of molecules over time, which is essential for understanding how a ligand like this compound might interact with its biological target. researchgate.net

MD simulations are used to assess the stability of a complex by observing its conformational changes over a simulated period. researchgate.net For instance, a stable complex will maintain its key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is a common metric used to quantify the stability of the complex; a lower, stable RMSD value generally indicates a stable binding pose.

Furthermore, MD simulations can elucidate the specific intermolecular interactions that contribute to the stability of the complex. This includes analyzing hydrogen bonds, salt bridges, and non-polar interactions between the ligand and the protein's amino acid residues. Understanding these interactions at a dynamic level is critical for explaining the binding affinity and for the rational design of more potent derivatives. nih.gov For example, simulations can reveal "hot spot" residues that are crucial for the stability of a complex, and mutating these residues in silico can predict the impact on binding. nih.gov

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the protein-ligand complex. Lower, stable values suggest a stable binding mode. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom or residue from its average position during the simulation. | Identifies flexible and rigid regions of the protein upon ligand binding, which can be important for function and interaction. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Crucial for the specificity and stability of the ligand-protein interaction. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction. | Provides a quantitative measure of the binding affinity of the ligand to the protein. |

| Interaction Energy | The sum of electrostatic and van der Waals energies between the ligand and the protein. | Helps to understand the nature of the forces driving the binding of the ligand. |

Theoretical Studies on Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For quinoline derivatives, SAR studies help in identifying the key structural features required for a specific biological effect and guide the modification of compounds to enhance their potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr The goal of QSAR is to develop predictive models that can be used to estimate the activity of new, unsynthesized compounds. dergipark.org.tr

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For this compound and its analogs, this would involve gathering data on their activity in a particular assay. Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its electronic, steric, and hydrophobic properties. dergipark.org.tr

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.gov The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. mdpi.com A statistically robust QSAR model is characterized by high values for the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), and a low value for the root mean square error of prediction (RMSEP). mdpi.com

For quinoline derivatives, QSAR models can identify which molecular properties are most influential for their activity. For instance, a model might reveal that the activity is positively correlated with a particular electronic descriptor, suggesting that increasing the electron-donating or electron-withdrawing nature of a substituent at a specific position could enhance the biological effect. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe the electronic properties and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantify the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which influences its membrane permeability and distribution. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

| Quantum Chemical | Total energy, Heat of formation | Derived from quantum mechanical calculations and provide detailed electronic and structural information. malariaworld.org |

In silico assessment involves the use of computational methods to evaluate how specific molecular features of a compound like this compound contribute to its biological activity. This approach complements experimental studies by providing detailed insights into the molecular interactions that govern the compound's function. researchgate.net

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. malariaworld.org For this compound, docking studies can identify the most likely binding pose within the active site of a target protein. The results of docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net This information is invaluable for understanding the basis of the compound's activity and for designing modifications that could improve its binding affinity.

Pharmacophore modeling is another important in silico tool. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. By aligning a set of active compounds, a pharmacophore model can be generated that highlights the common features required for activity. This model can then be used as a 3D query to screen virtual libraries for new compounds that possess the desired features.

Computational methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). nih.govmdpi.com The MEP map can indicate the regions of the molecule that are electron-rich or electron-poor, which are important for intermolecular interactions. The energies of the HOMO and LUMO are related to the molecule's ability to donate or accept electrons, respectively, and can provide insights into its reactivity and potential to participate in charge-transfer interactions. researchgate.net

Mechanistic Biological Activities and Molecular Targets of 8 Methoxy 6 Methylquinoline Derivatives Excluding Clinical Data

Investigations of Antimicrobial Efficacy and Mechanisms of Action In Vitro

The antimicrobial properties of 8-methoxy-6-methylquinoline derivatives have been extensively studied, revealing their potential to combat both bacterial and fungal pathogens.

Antibacterial Activity and Interference with DNA Replication or DNA Gyrase

Derivatives of this compound have shown notable antibacterial activity, with a primary mechanism of action involving the inhibition of bacterial DNA gyrase. This enzyme is crucial for DNA replication and transcription in bacteria, and its inhibition leads to bacterial cell death. The presence of an 8-methoxy group in fluoroquinolone derivatives has been shown to lower the minimum inhibitory concentration (MIC) ratio in gyrase mutant strains compared to wild-type strains. nih.gov

Studies on 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, which are structurally related to quinolones, have demonstrated that these compounds can lower the ratio of the antimicrobial MIC in gyrase resistance mutants to that in wild-type strains of Escherichia coli. nih.gov The most effective of these derivatives rendered many gyrA resistance mutants as susceptible as, or even more so than, the wild-type cells. nih.gov This suggests that the 8-methoxy group plays a significant role in overcoming certain types of quinolone resistance.

Furthermore, some quinoline (B57606) derivatives have been identified as potent inhibitors of bacterial DNA gyrase, with significant inhibitory activity observed in subsequent in vitro investigations. researchgate.net For instance, certain novel 6-methylquinoline-3-carbonitrile derivatives have demonstrated potent antimicrobial activity, with one compound in particular showing strong inhibitory action against the bacterial DNA gyrase target enzyme. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Mechanism of Action | Reference |

| 8-methoxy-quinazoline-2,4-diones | Escherichia coli (wild-type and gyrA mutants) | Inhibition of DNA gyrase | nih.gov |

| 6-methylquinoline-3-carbonitrile derivatives | Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | DNA gyrase inhibition | researchgate.net |

| 7-piperazinylquinolones | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli | Not specified, but potent antibacterial activity observed. | mdpi.com |

Antifungal Activity Against Fungal Strains

Several studies have reported the in vitro antifungal efficacy of various quinoline derivatives. For example, newly synthesized 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were evaluated for their antifungal activity against Aspergillus niger and Candida albicans. acs.org Many of these derivatives showed good activity against A. niger. acs.org Similarly, certain 6-methylquinoline-3-carbonitrile derivatives displayed broad-spectrum antimicrobial activity, including against fungal strains like Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net One particular derivative exhibited potent activity against most of the tested fungal strains. researchgate.net

Furthermore, a study on functionalized methoxy (B1213986) quinoline derivatives found that 3,6,8-trimethoxyquinoline showed good inhibition against C. albicans. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Key Findings | Reference |

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives | Aspergillus niger, Candida albicans | Good activity against A. niger. | acs.org |

| 6-methylquinoline-3-carbonitrile derivatives | Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, Candida albicans | Broad-spectrum antifungal activity. | researchgate.net |

| 3,6,8-trimethoxyquinoline | Candida albicans | Good inhibition observed. | researchgate.net |

Studies on Antiproliferative Effects and Cellular Mechanisms In Vitro

The antiproliferative properties of this compound derivatives have been investigated in various cancer cell lines, revealing their potential to induce apoptosis and interfere with cell cycle progression.

Induction of Apoptosis and Cell Cycle Arrest in Cell Lines

Several this compound derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov For instance, PQ1, a 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline, was found to induce apoptosis in T47D breast cancer cells through the activation of both caspase-8 and caspase-9, key proteins in the extrinsic and intrinsic apoptotic pathways, respectively. researchgate.net Treatment with PQ1 led to an increase in cleaved caspase-3, a downstream effector caspase. researchgate.net

Similarly, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to trigger massive apoptosis, as evidenced by caspase-9 activation and PARP cleavage. oncotarget.com These derivatives were also found to induce apoptosis independently of the cell cycle stage. oncotarget.com Furthermore, certain 5,6,7-trimethoxy quinoline derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis in a dose-dependent manner. nih.gov

Table 3: Apoptotic and Cell Cycle Effects of this compound Derivatives

| Compound/Derivative | Cell Line(s) | Mechanism of Action | Reference |

| PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline) | T47D (breast cancer) | Activation of caspase-8 and caspase-9, leading to apoptosis. | researchgate.net |

| 6-cinnamamido-quinoline-4-carboxamide derivatives | Various cancer cell lines | Induction of apoptosis via caspase-9 activation and PARP cleavage. | oncotarget.com |

| 5,6,7-trimethoxy quinoline derivatives | A2780 (ovarian cancer) | G2/M cell cycle arrest and induction of apoptosis. | nih.gov |

Interference with Cell Signaling Pathways and Molecular Targets

The antiproliferative effects of this compound derivatives are often linked to their ability to interfere with critical cell signaling pathways. For example, some quinoline derivatives are thought to exert their anticancer effects by interfering with pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.

Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to impair lysosome function, leading to the accumulation of ubiquitinated proteins. oncotarget.com These derivatives also activate the extracellular signal-regulated kinase (ERK) pathway, and blocking this activation reduces the observed cellular effects. oncotarget.com Additionally, certain 5,6,7-trimethoxy quinoline derivatives have been identified as tubulin polymerization inhibitors, a mechanism that disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov

Antiplasmodial Activity against Plasmodium falciparum Strains In Vitro

Derivatives of this compound have also shown promise as antiplasmodial agents, with activity observed against strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of 8-amino-6-methoxyquinoline-tetrazole hybrids demonstrated antiplasmodial activity with IC₅₀ values in the low micromolar range against P. falciparum. nih.gov The linker connecting the quinoline and tetrazole moieties was found to significantly influence both the activity and cytotoxicity of these compounds. nih.gov

Furthermore, nopol-based quinoline derivatives, including those with a 5-methoxy-8-aminoquinoline core, have shown moderate but selective low micromolar potency against a chloroquine-sensitive strain of P. falciparum (3D7). mdpi.com Interestingly, this activity was observed even in the absence of the typical side-chain amino group found in many quinoline-based antimalarials. mdpi.com

Table 4: Antiplasmodial Activity of this compound Derivatives

| Compound/Derivative | Plasmodium falciparum Strain(s) | Key Findings | Reference |

| 8-Amino-6-methoxyquinoline-tetrazole hybrids | NF54 | Good activity and promising selectivity. | nih.gov |